3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Description
3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS: 1190318-54-7) is a halogenated heterocyclic compound with the molecular formula C₈H₄IN₃ and a molecular weight of 269.04 g/mol. The structure features a pyrrolo[2,3-c]pyridine core substituted with an iodine atom at the 3-position and a nitrile group at the 7-position.
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-6-4-12-8-5(6)1-2-11-7(8)3-10/h1-2,4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMHINAPDDTFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the compound's biological properties, particularly focusing on its role as an inhibitor in various cellular pathways, including cancer therapy.
- Molecular Formula : C8H4IN3
- Molecular Weight : 244.03 g/mol
- CAS Number : 1190314-92-1
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on specific protein targets involved in cancer progression and other diseases. Below are key findings from various studies.
Inhibitory Effects on Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against FGFRs, which are critical in tumorigenesis. For instance, a related compound showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibition .
Table 1: Biological Activity Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
Apoptotic Induction in Cancer Cells
The compound has also been evaluated for its effects on cell proliferation and apoptosis in cancer cell lines. Specifically, it was found to inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. This suggests a potential application in breast cancer therapy .
Migration and Invasion Inhibition
In addition to its apoptotic effects, the compound significantly inhibited the migration and invasion capabilities of cancer cells. This is crucial as these processes are key features of metastatic cancer behavior .
DYRK1A Inhibition
Table 2: DYRK1A Inhibition Data
| Compound | DYRK1A IC50 (nM) | Antioxidant Activity |
|---|---|---|
| Pyrrolo Derivative | <100 | Yes |
Case Studies
Case Study 1: FGFR Inhibition
In a study focused on the synthesis of pyrrolo[2,3-b]pyridine derivatives, one compound was identified with remarkable FGFR inhibitory activity. The study detailed structure-activity relationships that highlighted modifications leading to enhanced potency against FGFRs .
Case Study 2: Neuroprotective Effects
Another investigation reported that certain derivatives exhibited neuroprotective effects through DYRK1A inhibition, which could be beneficial in treating Alzheimer's disease. The compounds showed nanomolar-level inhibitory activity and were effective in reducing oxidative stress markers in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, highlighting differences in substituents, physical properties, and applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
